Boiling Point Differentiation vs. Unsubstituted and Monomethyl Benzothiophenes
2,5-Dimethyl-1-benzothiophene exhibits a significantly elevated normal boiling point relative to unsubstituted benzothiophene and mono-methylated analogs, a direct consequence of its increased molecular mass and altered intermolecular forces. This differential is critical for designing distillation-based separation or for predicting volatility in environmental fate modeling [1].
| Evidence Dimension | Normal boiling point (760 mmHg) |
|---|---|
| Target Compound Data | 263.6 ± 9.0 °C (calculated) [1] |
| Comparator Or Baseline | Benzothiophene: 221-222 °C ; 2-Methylbenzothiophene: ~243 °C [2]; 2,3-Dimethylbenzothiophene: 268.4 ± 9.0 °C (calculated) [3] |
| Quantified Difference | Target bp is approximately 42°C higher than benzothiophene and 20°C higher than 2-methylbenzothiophene. |
| Conditions | Predicted/estimated values at atmospheric pressure. |
Why This Matters
The elevated boiling point ensures that 2,5-dimethyl-1-benzothiophene will elute later in gas chromatography and require different conditions for volatilization, directly impacting analytical method development and procurement of authentic reference standards.
- [1] ChemSrc. 2,5-Dimethyl-1-benzothiophene: Boiling Point 263.6±9.0 °C at 760 mmHg. Data calculated using Advanced Chemistry Development (ACD/Labs) Software. View Source
- [2] The Good Scents Company. 2-Methyl benzothiophene: Boiling Point 242.00 to 243.00 °C. @ 760.00 mm Hg (est). View Source
- [3] ChemSrc. 2,3-Dimethyl-1-benzothiophene: Boiling Point 268.4±9.0 °C at 760 mmHg. Data calculated using Advanced Chemistry Development (ACD/Labs) Software. View Source
